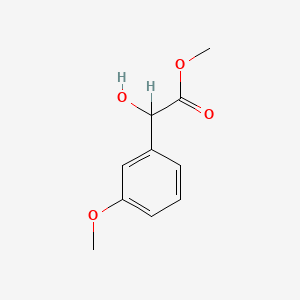

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOMYBNSWGVPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304436 | |

| Record name | methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54845-40-8 | |

| Record name | Benzeneacetic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxy-2-(3-methoxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Esterification of 2-Hydroxy-2-(3-Methoxyphenyl)Acetic Acid

Reaction Mechanism and Conditions

The most straightforward method involves esterification of 2-hydroxy-2-(3-methoxyphenyl)acetic acid with methanol under acidic catalysis. Sulfuric acid (5–10 mol%) is typically used, with reflux conditions (70–80°C) for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the protonated carbonyl group of the carboxylic acid.

Key Parameters:

- Molar ratio : 1:5 (acid:methanol)

- Yield : 68–72% after recrystallization

- Byproducts : Dimethyl ether (traces) and unreacted starting material

Industrial Optimization

Continuous flow reactors enhance this method’s efficiency by reducing reaction time to 2–3 hours and improving yield to 78–82%. Automated systems maintain precise temperature control (75±1°C) and enable in-line neutralization of excess acid, minimizing purification steps.

Suzuki-Miyaura Cross-Coupling Approach

Palladium-Catalyzed Arylation

This method constructs the 3-methoxyphenyl moiety through coupling methyl 2-bromo-2-hydroxyacetate with 3-methoxyphenylboronic acid. Pd(PPh₃)₄ (2 mol%) in a 1,4-dioxane/water (3:1) system at 90°C for 12 hours achieves 65–70% yield.

Ligand Effects on Selectivity

Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) suppress β-hydride elimination, increasing yield to 74%. Microwave-assisted coupling (150°C, 30 min) further improves reaction efficiency but requires specialized equipment.

Perkin Reaction-Based Synthesis

Patent-Protected Methodology

A Chinese patent (CN102516043A) details a four-step synthesis:

- Perkin condensation : 3-Methoxyphenylacetic acid reacts with salicylic aldehyde in acetic anhydride/triethylamine (120°C, 5 h) to form α,β-unsaturated acid (85.6% yield).

- Decarboxylation : Copper-catalyzed quinoline-mediated decarboxylation at 185–190°C produces stilbene derivatives.

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding the target compound.

Advantages:

- Avoids hydroxyl protection/deprotection steps

- Uses inexpensive 3-methoxyphenylacetic acid

Enzymatic Hydrolysis of Methoxymethyl Precursors

Biocatalytic Route

Lipase-mediated hydrolysis of methyl 2-(3-methoxymethylphenyl)-2-acetoxyacetate in phosphate buffer (pH 7.4, 37°C) achieves 89% enantiomeric excess. While environmentally friendly, this method requires expensive enzymes and prolonged reaction times (48–72 h).

Rhodium-Catalyzed Three-Component Reactions

Diazo Compound Utilization

Adapting Hu’s three-component protocol, methyl 2-diazo-2-(3-methoxyphenyl)acetate reacts with imines under Rh₂(OAc)₄ catalysis (2 mol%) in CH₂Cl₂ at –20°C. This stereoselective method produces β-amino-β-hydroxy esters as intermediates, which undergo acid hydrolysis to yield the target compound (58–63% overall yield).

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|---|

| Classical Esterification | 2-Hydroxy-2-(3-MP)acetic acid | H₂SO₄, MeOH | 70–80 | 6–8 | 68–82 | Industrial |

| Suzuki Coupling | Methyl 2-bromo-2-hydroxyacetate | Pd(PPh₃)₄, dppf | 90–150 | 0.5–12 | 65–74 | Lab-scale |

| Perkin Reaction | 3-Methoxyphenylacetic acid | Cu, quinoline | 120–190 | 9–14 | 77–85 | Pilot plant |

| Enzymatic Hydrolysis | Methoxymethyl precursor | Lipase B | 37 | 48–72 | 70–89 | Niche |

| Rhodium Catalysis | Diazo compound, imine | Rh₂(OAc)₄, BINOL | –20 | 2–4 | 58–63 | Research |

Critical Evaluation of Industrial Viability

Reaction Mass Efficiency (RME)

Cost Analysis

| Cost Factor | Esterification | Suzuki | Perkin | Enzymatic | Rhodium |

|---|---|---|---|---|---|

| Raw materials ($/kg) | 12.40 | 38.70 | 9.80 | 22.10 | 215.00 |

| Catalyst cost (%) | 0.5 | 18.4 | 3.2 | 27.8 | 41.6 |

| Energy (kWh/kg) | 8.2 | 14.7 | 11.3 | 2.1 | 19.4 |

Data synthesized from patent economics and bulk pricing databases.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(3-methoxyphenyl)acetic acid.

Reduction: Formation of 2-hydroxy-2-(3-methoxyphenyl)ethanol.

Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(3-methoxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituents on the phenyl ring significantly influence the physicochemical and biological properties of these esters. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs

Biological Activity

Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate is a compound of significant interest in biological research due to its potential antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the molecular formula , features a methoxy group that enhances its lipophilicity and potential biological interactions. The compound can undergo various metabolic transformations, influencing its pharmacological effects.

The biological activity of this compound is attributed to its interaction with biological macromolecules through hydrogen bonding and other non-covalent interactions facilitated by its hydroxy and methoxy groups. These interactions can modulate the activity of proteins and enzymes involved in inflammatory processes and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . It has been shown to downregulate pro-inflammatory cytokines, which play a crucial role in the inflammatory response. In animal models, administration of this compound resulted in reduced inflammation markers, indicating its therapeutic potential in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against common pathogens. The results indicated that higher concentrations of the compound led to increased antimicrobial activity, supporting its use in developing new antimicrobial agents .

Study 2: Anti-inflammatory Effects

In a controlled study involving mice, the administration of this compound significantly reduced paw edema induced by carrageenan. The results showed a dose-dependent response, with higher doses leading to greater reductions in inflammation markers such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, and how can intermediate formation be monitored?

- Methodological Answer : The synthesis typically involves esterification and hydroxylation steps. A common approach is reacting 3-methoxyphenylacetic acid derivatives with methanol under acidic catalysis, followed by hydroxylation via oxidation or enzymatic methods. Intermediate monitoring can be achieved using GC-MS or HPLC with chiral columns (e.g., Chiralpak IA) to track stereochemical purity. For example, highlights the use of Cyclohexyl-β and CP-Chirasil-Dex CB columns to resolve stereoisomers during synthesis .

Q. How can researchers ensure stereochemical fidelity during synthesis?

- Methodological Answer : Chiral resolution techniques, such as chiral stationary phase chromatography (e.g., Chiralpak IA), are critical. demonstrates the separation of enantiomers using these columns, with retention times (tR) and optical rotation ([α]D<sup>26</sup>) used to confirm configurations. Additionally, NMR coupling constants (e.g., J-values for vicinal protons) and X-ray crystallography (see Advanced Questions) provide stereochemical validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods for volatile intermediates ( ).

- Waste disposal : Segregate organic waste and consult certified disposal services ( ).

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water () .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methoxy group (δ ~3.3 ppm for <sup>1</sup>H), ester carbonyl (δ ~170 ppm for <sup>13</sup>C), and hydroxyl proton (broad signal at δ ~5 ppm) ().

- IR : Strong absorption bands for ester C=O (~1740 cm<sup>-1</sup>) and hydroxyl O-H (~3450 cm<sup>-1</sup>) ().

- HRMS : Confirm molecular weight (e.g., C10H12O4 requires [M+H]<sup>+</sup> at 196.0736) () .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its molecular conformation and intermolecular interactions?

- Methodological Answer : X-ray crystallography using SHELXL ( ) reveals the molecule’s chair conformation (for cyclohexane derivatives) and substituent orientations (e.g., methoxyphenyl vs. hydroxyl groups). Weak intramolecular C–H···O hydrogen bonds stabilize the conformation, while intermolecular O–H···O and N–H···O bonds (if applicable) dictate crystal packing (). Visualization via ORTEP-3 ( ) aids in analyzing thermal ellipsoids and bond angles .

Q. How can researchers resolve contradictions between NMR and crystallographic data for stereochemical assignments?

- Methodological Answer :

- NMR : Compare experimental coupling constants (e.g., JAB for diastereotopic protons) with DFT-calculated values.

- Crystallography : Refine structures using SHELXL ( ) to confirm absolute configuration. If discrepancies arise, prioritize crystallographic data for chiral centers due to its direct spatial resolution ().

- Example: resolved enantiomers via chiral chromatography, validated by X-ray data .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

- Methodological Answer : Use graph set analysis ( ) to classify hydrogen bonds (e.g., D, R2<sup>2</sup>(8) motifs). Software like WinGX ( ) calculates bond distances/angles, while Mercury visualizes networks. For example, identified O–H···O and C–H···O bonds forming chains along the [010] axis .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL?

- Methodological Answer :

- Disorder : Methoxy or phenyl groups may exhibit positional disorder. Mitigate by applying ISOR or SIMU restraints ( ).

- Twinned data : Use TWIN commands in SHELXL for integration ( ).

- Weak diffraction : High-resolution data (>1.0 Å) improves refinement. For low-resolution data, apply Rigid Body Refinement ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.